molecular formula C19H17ClN2O2 B4924650 N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B4924650
M. Wt: 340.8 g/mol
InChI Key: RHGRQLSAKRAZBR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-ethyl-1H-indole-3-carboxaldehyde and 4-chlorobenzylamine.

    Condensation Reaction: The 7-ethyl-1H-indole-3-carboxaldehyde is reacted with 4-chlorobenzylamine in the presence of a suitable catalyst to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to form the intermediate amine.

    Acylation: The intermediate amine is acylated with oxalyl chloride to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-13-4-3-5-15-16(11-21-17(13)15)18(23)19(24)22-10-12-6-8-14(20)9-7-12/h3-9,11,21H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGRQLSAKRAZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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